Cas no 2171302-35-3 ((3S)-3-{(benzyloxy)carbonylamino}-3-(2,2-dimethylcyclopropyl)propanoic acid)

(3S)-3-{(Benzyloxy)carbonylamino}-3-(2,2-dimethylcyclopropyl)propanoic acid is a chiral cyclopropane-based amino acid derivative with potential applications in pharmaceutical synthesis and peptide chemistry. The compound features a stereospecific (S)-configuration at the α-carbon, enhancing its utility in enantioselective reactions. The 2,2-dimethylcyclopropyl group contributes steric hindrance, which can influence conformational stability in target molecules. The benzyloxycarbonyl (Cbz) protecting group offers selective deprotection under mild hydrogenolysis conditions, facilitating further functionalization. This building block is particularly valuable for constructing constrained peptidomimetics or bioactive scaffolds due to its rigid cyclopropane ring and carboxylic acid functionality. Its well-defined stereochemistry and orthogonal protecting group make it a versatile intermediate for medicinal chemistry research.
(3S)-3-{(benzyloxy)carbonylamino}-3-(2,2-dimethylcyclopropyl)propanoic acid structure
2171302-35-3 structure
Product Name:(3S)-3-{(benzyloxy)carbonylamino}-3-(2,2-dimethylcyclopropyl)propanoic acid
CAS No:2171302-35-3
MF:C16H21NO4
MW:291.34224486351
CID:6475254
PubChem ID:165519648
Update Time:2025-05-20

(3S)-3-{(benzyloxy)carbonylamino}-3-(2,2-dimethylcyclopropyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3S)-3-{(benzyloxy)carbonylamino}-3-(2,2-dimethylcyclopropyl)propanoic acid
    • EN300-1286918
    • 2171302-35-3
    • (3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2,2-dimethylcyclopropyl)propanoic acid
    • Inchi: 1S/C16H21NO4/c1-16(2)9-12(16)13(8-14(18)19)17-15(20)21-10-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3,(H,17,20)(H,18,19)/t12?,13-/m0/s1
    • InChI Key: YJFADBFUFNIPHT-ABLWVSNPSA-N
    • SMILES: OC(C[C@@H](C1CC1(C)C)NC(=O)OCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 291.14705815g/mol
  • Monoisotopic Mass: 291.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 7
  • Complexity: 388
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 75.6Ų

(3S)-3-{(benzyloxy)carbonylamino}-3-(2,2-dimethylcyclopropyl)propanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1286918-50mg
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2,2-dimethylcyclopropyl)propanoic acid
2171302-35-3
50mg
$827.0 2023-10-01
Enamine
EN300-1286918-100mg
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2,2-dimethylcyclopropyl)propanoic acid
2171302-35-3
100mg
$867.0 2023-10-01
Enamine
EN300-1286918-250mg
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2,2-dimethylcyclopropyl)propanoic acid
2171302-35-3
250mg
$906.0 2023-10-01
Enamine
EN300-1286918-500mg
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2,2-dimethylcyclopropyl)propanoic acid
2171302-35-3
500mg
$946.0 2023-10-01
Enamine
EN300-1286918-1000mg
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2,2-dimethylcyclopropyl)propanoic acid
2171302-35-3
1000mg
$986.0 2023-10-01
Enamine
EN300-1286918-2500mg
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2,2-dimethylcyclopropyl)propanoic acid
2171302-35-3
2500mg
$1931.0 2023-10-01
Enamine
EN300-1286918-5000mg
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2,2-dimethylcyclopropyl)propanoic acid
2171302-35-3
5000mg
$2858.0 2023-10-01
Enamine
EN300-1286918-10000mg
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2,2-dimethylcyclopropyl)propanoic acid
2171302-35-3
10000mg
$4236.0 2023-10-01
Enamine
EN300-1286918-1.0g
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2,2-dimethylcyclopropyl)propanoic acid
2171302-35-3
1g
$0.0 2023-06-07

(3S)-3-{(benzyloxy)carbonylamino}-3-(2,2-dimethylcyclopropyl)propanoic acid Related Literature

Additional information on (3S)-3-{(benzyloxy)carbonylamino}-3-(2,2-dimethylcyclopropyl)propanoic acid

Comprehensive Overview of (3S)-3-{(benzyloxy)carbonylamino}-3-(2,2-dimethylcyclopropyl)propanoic acid (CAS No. 2171302-35-3)

(3S)-3-{(benzyloxy)carbonylamino}-3-(2,2-dimethylcyclopropyl)propanoic acid (CAS No. 2171302-35-3) is a chiral carboxylic acid derivative with significant potential in pharmaceutical and biochemical research. This compound features a unique 2,2-dimethylcyclopropyl moiety and a benzyloxycarbonyl (Cbz) protecting group, making it a versatile intermediate for peptide synthesis and drug development. Its stereospecific (3S) configuration enhances its utility in asymmetric synthesis, aligning with the growing demand for enantiopure compounds in modern therapeutics.

The structural complexity of CAS No. 2171302-35-3 has drawn attention in the context of targeted drug delivery and small-molecule inhibitors. Researchers are increasingly exploring its role in modulating enzymatic activity, particularly in protease inhibition, a hotspot in oncology and antiviral drug discovery. The cyclopropyl group contributes to metabolic stability, a critical factor in optimizing pharmacokinetic profiles—a topic frequently searched in AI-driven drug design platforms.

From a synthetic chemistry perspective, the Cbz-protected amino acid scaffold offers robust compatibility with solid-phase peptide synthesis (SPPS). This aligns with trends in green chemistry, as the compound’s efficient coupling reactions minimize waste generation. Recent publications highlight its use in peptidomimetics, addressing challenges like oral bioavailability—a recurring query in pharmaceutical forums and search engines.

Analytical characterization of (3S)-3-{(benzyloxy)carbonylamino}-3-(2,2-dimethylcyclopropyl)propanoic acid typically involves advanced techniques such as HPLC chiral separation and NMR spectroscopy. These methods ensure batch-to-batch reproducibility, a key concern for quality control laboratories. The compound’s logP value and hydrogen-bonding capacity are also under scrutiny, reflecting the industry’s focus on Lipinski’s Rule of Five compliance for drug candidates.

In material science, derivatives of this compound exhibit potential for biodegradable polymer applications. The cyclopropane ring strain may influence polymer backbone rigidity, a property explored in controlled-release formulations. This interdisciplinary relevance bridges pharmaceutical and environmental sciences, tapping into searches about “sustainable biomaterials” and “smart drug carriers.”

Regulatory databases list CAS 2171302-35-3 as a non-hazardous research chemical, though proper handling protocols remain essential. Its stability under ambient conditions makes it suitable for global supply chains—a practical advantage for researchers investigating “stable chiral auxiliaries” or “scalable peptide precursors.” Patent landscapes suggest growing IP activity around its structural analogs, particularly in G-protein-coupled receptor (GPCR) targeting.

Future directions may explore its catalytic applications or bioorthogonal chemistry integrations. With the rise of AI-assisted molecular docking studies, this compound’s 3D conformational data could become valuable training sets for predictive algorithms—an intersection of computational and experimental chemistry gaining traction in academic searches.

Recommended suppliers
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.